

Opevesostat Response in Preclinical Studies: A Comparative Guide to Predictive Biomarkers

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Compound of Interest

Compound Name: Opevesostat

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This guide provides a comprehensive comparison of biomarkers for predicting response to **Opevesostat**, a novel CYP11A1 inhibitor, in preclinical settings. It examines the underlying mechanism of action, presents supporting experimental data for the leading biomarker candidate, and contrasts its performance with alternative therapies for metastatic castration-resistant prostate cancer (mCRPC). Detailed experimental protocols for key assays are also included to facilitate further research.

Introduction to Opevesostat and its Mechanism of Action

Opevesostat (formerly known as ODM-208 or MK-5684) is an investigational, orally bioavailable, non-steroidal, and selective inhibitor of cytochrome P450 family 11 subfamily A member 1 (CYP11A1).[1][2][3] CYP11A1 is the rate-limiting enzyme in steroid biosynthesis, catalyzing the conversion of cholesterol to pregnenolone, the precursor to all steroid hormones.[2][3][4] By inhibiting CYP11A1, **Opevesostat** effectively suppresses the production of all steroid hormones and their precursors, which can otherwise activate the androgen receptor (AR) signaling pathway, a key driver of prostate cancer progression.[1][2][4][5] This upstream inhibition of steroidogenesis is a promising strategy, particularly in the context of resistance to existing hormonal therapies. **Opevesostat** is currently in Phase 3 clinical trials for the treatment of mCRPC.[1]

Predictive Biomarker for Opevesostat Response: Androgen Receptor Ligand-Binding Domain (AR-LBD) Mutations

Preclinical and clinical evidence strongly suggests that mutations in the ligand-binding domain of the androgen receptor (AR-LBD) are a predictive biomarker for a favorable response to **Opevesostat**.

Rationale for AR-LBD Mutations as a Biomarker

In mCRPC, resistance to standard androgen deprivation therapy and second-generation anti-androgens (e.g., abiraterone, enzalutamide) can be driven by the emergence of specific point mutations in the AR-LBD. These mutations can lead to:

- Promiscuous activation: The mutated AR can be activated by other steroid hormones (e.g., progesterone, glucocorticoids) and even by AR antagonists, which are converted into agonists.
- Ligand-independent activation: Some mutations can lead to constitutive activation of the AR.

By shutting down the entire steroidogenic pathway, **Opevesostat** eliminates the upstream precursors that can promiscuously activate these mutant ARs, thus providing a therapeutic advantage in this patient population.

Clinical and Preclinical Evidence

The Phase 1/2 CYPIDES clinical trial provided compelling evidence for the predictive value of AR-LBD mutations. In heavily pretreated mCRPC patients, those with AR-LBD mutations demonstrated a significantly higher response rate to **Opevesostat** compared to patients with wild-type AR.^{[4][5][6]}

Table 1: Clinical Efficacy of **Opevesostat** in the CYPIDES Trial

Patient Cohort	Prostate-Specific Antigen (PSA) Response Rate (≥50% reduction)	Objective Response Rate (ORR)
AR-LBD Mutation Positive	53% - 74%	19% - 26%
AR-LBD Wild-Type	8% - 15%	5%

Data compiled from published results of the CYPIDES trial.[\[1\]](#)[\[5\]](#)[\[6\]](#)

While direct head-to-head preclinical studies comparing **Opevesostat** with other agents in various AR-LBD mutant models are not yet widely published, the strong clinical signal has guided the design of ongoing Phase 3 trials (OMAHA1 and OMAHA2a), which stratify patients based on their AR-LBD mutation status for comparison against abiraterone or enzalutamide.[\[5\]](#)

A preclinical study utilizing the VCaP (wild-type AR) castration-resistant prostate cancer xenograft model demonstrated that **Opevesostat** significantly inhibited tumor growth. This suggests that while AR-LBD mutations are a strong indicator of enhanced response, **Opevesostat** may also have activity in tumors with wild-type AR that remain dependent on ligand-driven signaling.

Comparison with Alternative Therapies in the Context of AR-LBD Mutations

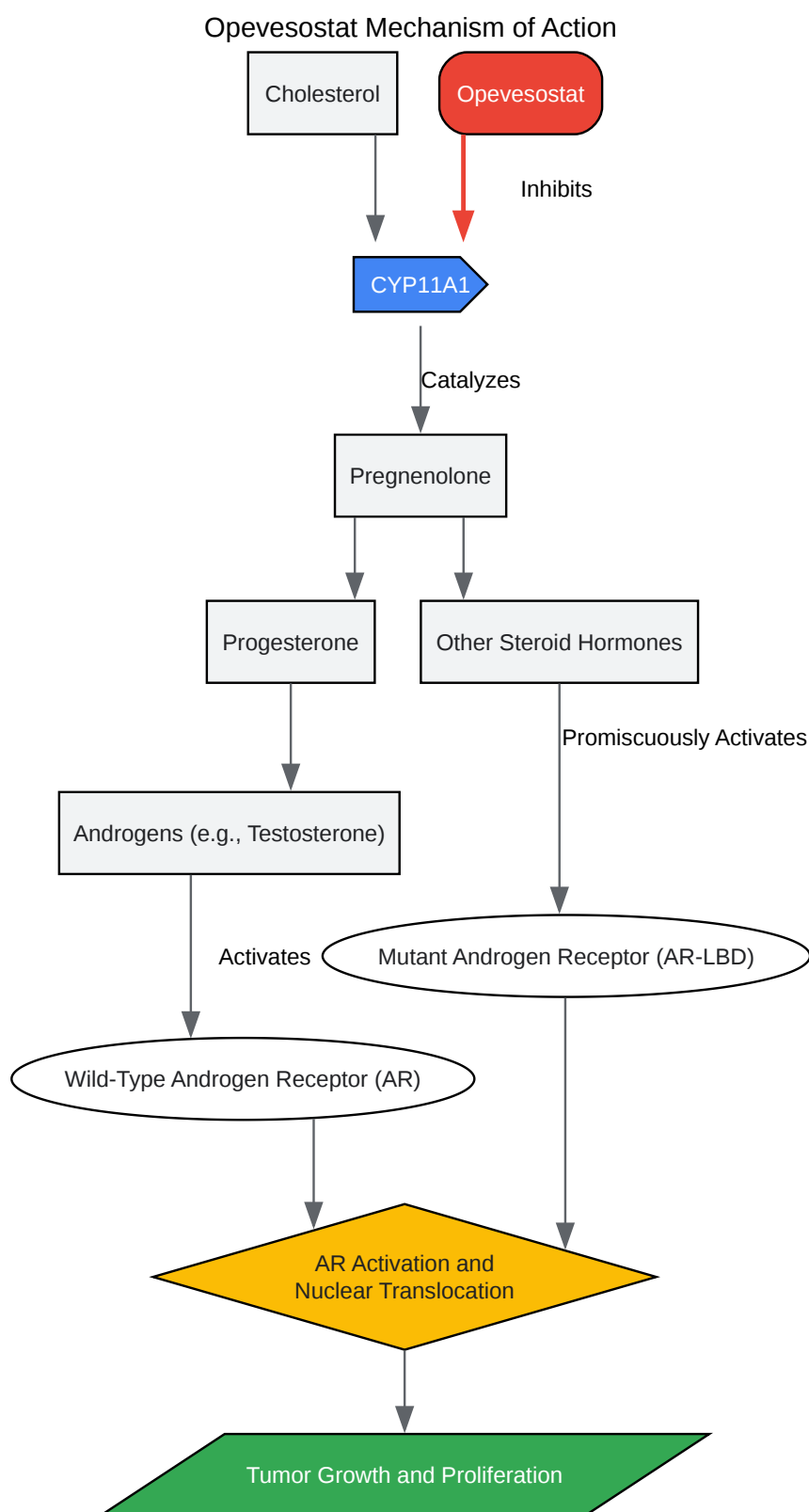
The current standard-of-care for mCRPC includes second-generation anti-androgens like abiraterone acetate (a CYP17A1 inhibitor) and enzalutamide (an AR antagonist). The presence of AR-LBD mutations is often a mechanism of resistance to these therapies.

Table 2: Preclinical and Clinical Observations of Alternative Therapies in the Context of AR-LBD Mutations

Therapy	Mechanism of Action	Effect of AR-LBD Mutations on Efficacy
Abiraterone Acetate	Inhibits CYP17A1, blocking the synthesis of androgens from progesterone and pregnenolone.	Resistance is associated with certain AR-LBD mutations (e.g., T878A, L702H) that can be activated by upstream steroid precursors that accumulate following CYP17A1 inhibition.
Enzalutamide	A potent AR antagonist that prevents AR nuclear translocation, DNA binding, and coactivator recruitment.	Resistance is associated with specific AR-LBD mutations (e.g., F877L) that convert enzalutamide from an antagonist to an agonist.

The emergence of these resistance mutations highlights the potential of **Opevesostat**'s more upstream mechanism of action to be effective in patients who have failed abiraterone or enzalutamide due to the development of specific AR-LBD mutations.

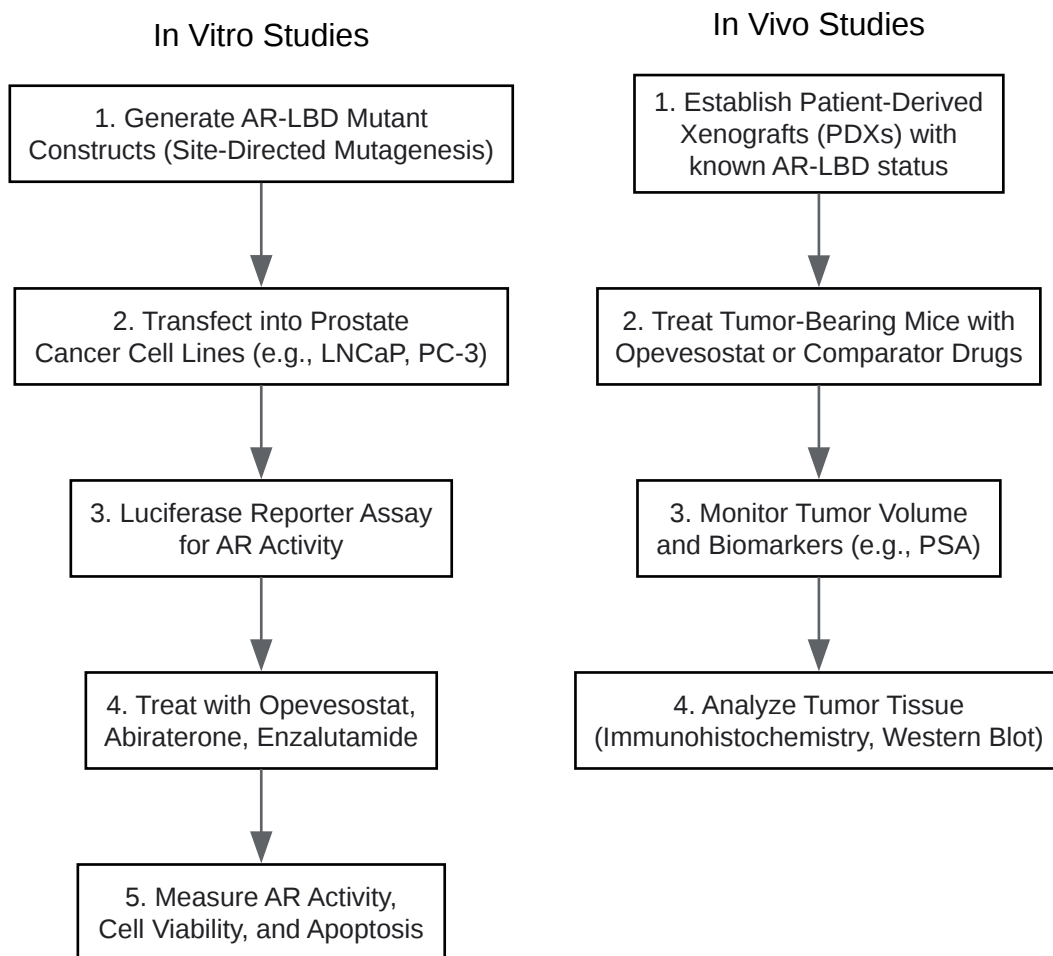
Signaling Pathway and Experimental Workflow Diagrams



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Caption: **Opevesostat** inhibits CYP11A1, blocking the entire steroid synthesis pathway.

Preclinical Evaluation of Opevesostat Response



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